molecular formula C8H11BrClNO B6200446 3-bromo-4-methoxy-N-methylaniline hydrochloride CAS No. 2694728-91-9

3-bromo-4-methoxy-N-methylaniline hydrochloride

Cat. No.: B6200446
CAS No.: 2694728-91-9
M. Wt: 252.5
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-methylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClNO. It is a derivative of aniline, featuring a bromine atom at the third position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methoxyaniline to introduce the bromine atom at the third position. This is followed by methylation of the amine group to form N-methyl-4-methoxyaniline. Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-4-methoxy-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

2694728-91-9

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

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